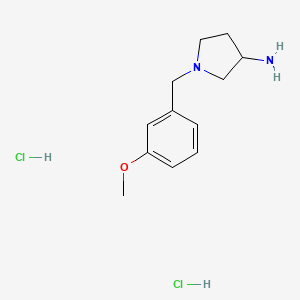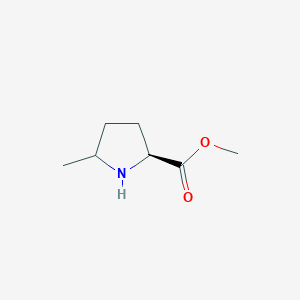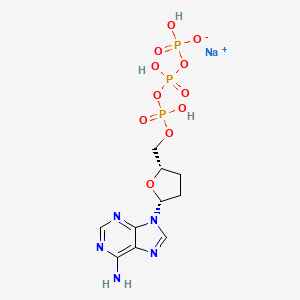
1,1-Dimethylguanidine sulfate
Overview
Description
1,1-Dimethylguanidine sulfate is a chemical compound with the molecular formula [(CH3)2NC(NH2)=NH]2 · H2SO4. It is a white to off-white powder that is used in various scientific and industrial applications. The compound is known for its role as a peroxide activator in bleaching cellulosic textiles and as a substrate in various chemical reactions .
Mechanism of Action
Target of Action
1,1-Dimethylguanidine sulfate primarily targets the NADPH-oxidase and the citrulline-forming activities of GH3 pituitary nNOS . These targets play a crucial role in the regulation of nitric oxide (NO) synthesis .
Mode of Action
The compound interacts with its targets by acting as an endogenous nitric oxide (NO) synthesis inhibitor . It inactivates both the NADPH-oxidase and the citrulline-forming activities of GH3 pituitary nNOS .
Biochemical Pathways
The inhibition of NADPH-oxidase and citrulline-forming activities by this compound affects the nitric oxide synthesis pathway . This leads to a decrease in the production of nitric oxide, a critical signaling molecule in many physiological and pathological processes .
Result of Action
The primary molecular effect of this compound’s action is the reduction in nitric oxide synthesis . This can lead to changes in various cellular processes regulated by nitric oxide, including vasodilation, immune response, and neurotransmission .
Biochemical Analysis
Biochemical Properties
It is known that 1,1-dimethylguanidine is an endogenous nitric oxide (NO) synthesis inhibitor . This suggests that it may interact with enzymes involved in NO synthesis, potentially influencing biochemical reactions in this pathway.
Cellular Effects
The cellular effects of 1,1-Dimethylguanidine sulfate are not well-studied. Given its role as a nitric oxide synthesis inhibitor, it may influence various cellular processes. Nitric oxide is a key signaling molecule in many physiological and pathological processes, including vasodilation, immune response, and neurotransmission . Therefore, this compound could potentially impact these processes.
Molecular Mechanism
As an inhibitor of nitric oxide synthesis, it may bind to and inhibit the activity of nitric oxide synthase enzymes, thereby reducing the production of nitric oxide . This could lead to changes in gene expression and cellular signaling pathways that are regulated by nitric oxide.
Dosage Effects in Animal Models
One study has investigated the effects of exogenous administration of 1,1-dimethylguanidine in spontaneously hypertensive rats and Wistar-Kyoto rats
Metabolic Pathways
Given its role as a nitric oxide synthesis inhibitor, it may be involved in the metabolic pathway of nitric oxide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethylguanidine sulfate can be synthesized through the reaction of dimethylamine with cyanamide, followed by the addition of sulfuric acid. The reaction typically involves the following steps:
Reaction of Dimethylamine with Cyanamide: Dimethylamine reacts with cyanamide to form 1,1-dimethylguanidine.
Addition of Sulfuric Acid: The resulting 1,1-dimethylguanidine is then treated with sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in batch reactors under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylguanidine sulfate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanidine compounds .
Scientific Research Applications
1,1-Dimethylguanidine sulfate has a wide range of applications in scientific research, including:
Chemistry: It is used as a peroxide activator in bleaching processes and as a substrate in various synthetic reactions.
Biology: The compound is studied for its effects on biological systems, particularly its role as an inhibitor of nitric oxide synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on blood pressure and heart rate.
Industry: In addition to its use in bleaching textiles, this compound is employed in the synthesis of various chemical intermediates and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- Methylguanidine hydrochloride
- 1,1,3,3-Tetramethylguanidine
- 1,1-Dimethylbiguanide hydrochloride
- Guanidine sulfate
Uniqueness
1,1-Dimethylguanidine sulfate is unique due to its specific molecular structure and its ability to act as a peroxide activator. Unlike other guanidine derivatives, it has a distinct role in bleaching processes and specific synthetic applications. Its inhibitory effect on nitric oxide synthesis also sets it apart from other similar compounds .
Properties
IUPAC Name |
1,1-dimethylguanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9N3.H2O4S/c1-6(2)3(4)5;1-5(2,3)4/h1-2H3,(H3,4,5);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPFLXJEPKOPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
598-65-2 | |
| Record name | Guanidine, N,N-dimethyl-, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=598-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40922732 | |
| Record name | Sulfuric acid--N,N-dimethylguanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186-46-5, 598-65-2 | |
| Record name | 1,1-Dimethylguanidine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC3715 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfuric acid--N,N-dimethylguanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dimethylguanidinium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Alanine, 3-[1,1-biphenyl]-4-yl-N-[N-[1-(methoxycarbonyl)-4-oxo-4-[(phenylmethyl)amino]butyl]-L-leu](/img/new.no-structure.jpg)


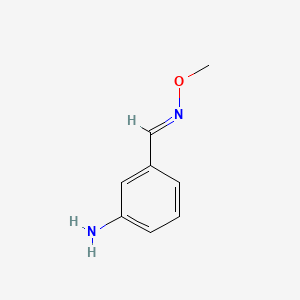
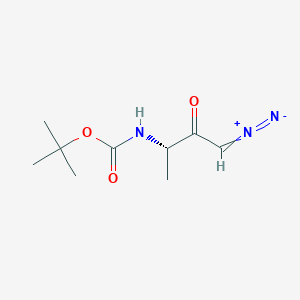
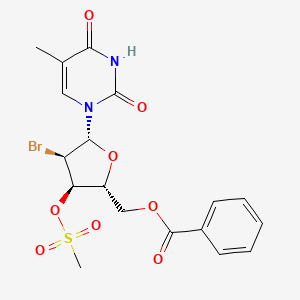
![Tert-butyl N-[(2S)-4-aminobutan-2-YL]carbamate](/img/structure/B1143254.png)
